N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide
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Overview
Description
N,N-Dimethyl[1,1’-biphenyl]-2-amine N-oxide: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a dimethylamino group and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl[1,1’-biphenyl]-2-amine N-oxide typically involves the oxidation of N,N-Dimethyl[1,1’-biphenyl]-2-amine. One common method is the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. The reaction is carried out at room temperature, and the product is isolated by standard work-up procedures .
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and solvent can vary depending on the specific requirements of the production process. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl[1,1’-biphenyl]-2-amine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl core or the dimethylamino group.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products:
Oxidation: More oxidized biphenyl derivatives.
Reduction: N,N-Dimethyl[1,1’-biphenyl]-2-amine.
Substitution: Substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl[1,1’-biphenyl]-2-amine N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N-Dimethyl[1,1’-biphenyl]-2-amine N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules .
Comparison with Similar Compounds
N,N-Dimethyl[1,1’-biphenyl]-2-amine: Lacks the N-oxide group, making it less reactive in oxidation reactions.
N,N-Dimethyl[1,1’-biphenyl]-4-amine N-oxide: Similar structure but with the N-oxide group at a different position, leading to different reactivity and properties.
N,N-Dimethyl[1,1’-biphenyl]-2,2’-diamine: Contains two amino groups, offering different chemical and biological properties.
Uniqueness: N,N-Dimethyl[1,1’-biphenyl]-2-amine N-oxide is unique due to the presence of both the dimethylamino group and the N-oxide functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
138570-68-0 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenylbenzeneamine oxide |
InChI |
InChI=1S/C14H15NO/c1-15(2,16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
CPHNGRHYUZODSO-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C1=CC=CC=C1C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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